D-Fructose-d-2

Metabolomics Analytical Chemistry Stable Isotope Tracing

Complex biological matrices present endogenous interference challenges for fructose quantification. D-Fructose-d-2 (CAS 80599-66-2) addresses this as a site-specific deuterium-labeled internal standard. • +1 Da mass shift for unambiguous LC-MS/MS quantification with matrix effect correction • Single 2H label simplifies 2H NMR spectral interpretation at the C-2 position • Defined isotopic purity enables reproducible metabolic flux analysis and method validation Ideal for tracer studies across glycolysis, gluconeogenesis, and pentose phosphate pathways.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12393342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d-2
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0
InChIKeyBJHIKXHVCXFQLS-BRYCSXPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-d-2 Baseline Properties


D-Fructose-d-2 (CAS 80599-66-2) is a stable isotope-labeled monosaccharide, specifically a site-specific deuterium-labeled form of D-fructose . This ketohexose is employed as a tracer in metabolic flux analysis and as an internal standard in quantitative mass spectrometry and NMR spectroscopy [1]. Its utility in these applications is defined by its high isotopic purity, which enables precise tracking of fructose metabolism in biological systems.

Workflow Stable isotope tracer for MS & NMR-based metabolic studies
Selection Site-specific C-2 deuterium label for targeted flux analysis
Use Context Endogenous fructose quantification and metabolic pathway tracing

D-Fructose-d-2 vs. Unlabeled & Perdeuterated Analogs


Unlabeled D-fructose lacks the mass shift and distinct NMR signals required for tracing and quantification, rendering it invisible against the endogenous metabolic background. Conversely, perdeuterated analogs like D-Fructose-d7 introduce multiple isotopic labels that can lead to complex spectral overlap in NMR and convoluted MS/MS fragmentation patterns, complicating data deconvolution [1]. D-Fructose-d-2 provides a targeted, single-label strategy. The presence of deuterium at a specific position creates a defined +1 Da mass shift in mass spectrometry and a simplified, interpretable signal in 2H NMR [2]. This site-specific labeling allows for the selective tracking of metabolic fate at a defined molecular position, a capability not afforded by either unlabeled or uniformly labeled alternatives, and is critical for precise flux measurements and unambiguous quantification.

D-Fructose-d-2 Site-specific label provides a distinct isotope signature for tracing.
Unlabeled Fructose Lacks isotopic differentiation; signal blends with endogenous background.
D-Fructose-d-2 Single 2H NMR signal simplifies spectral interpretation.
Perdeuterated Analogs May introduce complex, overlapping signals that complicate data analysis.

D-Fructose-d-2 Evidence-Based Selection


Site-Specific Isotopic Purity

D-Fructose-d-2 is supplied with a documented isotopic purity, typically ≥98 atom % D as verified by 2H NMR and HR-MS . This high level of site-specific enrichment ensures that the mass shift (M+1) is the predominant signal observed in mass spectrometry, minimizing interference from natural abundance 13C isotopologues and maximizing analytical sensitivity and accuracy [1]. In contrast, unlabeled D-Fructose (0 atom % D) provides no mass shift for tracer studies, and perdeuterated analogs, while offering a larger mass shift, can exhibit lower site-specific purity due to incomplete labeling at multiple positions [2]. The quantified isotopic purity is a critical quality metric that directly dictates the lower limit of detection and the dynamic range in quantitative assays.

Isotopic Purity
Class-level
Target: ≥98 atom % D Unlabeled: 0 atom % D
Supports high signal-to-background ratio in complex matrices.
Class-level inference; verify lot-specific COA.
Metabolomics Analytical Chemistry Stable Isotope Tracing

Defined Mass Shift for LC-MS/MS

D-Fructose-d-2, with a molecular weight of 181.16 g/mol, provides a precise +1 Da mass shift relative to unlabeled D-fructose (180.16 g/mol) [1]. This defined isotopic delta is ideal for use as an internal standard in quantitative LC-MS/MS workflows, as it co-elutes with the endogenous analyte, correcting for matrix effects and ionization efficiency variations . While D-Fructose-13C6 offers a larger +6 Da shift, the +1 Da shift of D-Fructose-d-2 is often preferred for minimizing isotopic cross-talk in the MS analyzer, which can occur with larger shifts, and for ensuring the isotopologue's behavior is as similar as possible to the unlabeled analyte .

Mass Shift
Data to verify
+1 Da
May support matrix-effect correction and quantification.
Class-level; verify co-elution with analyte.
Metabolomics Bioanalysis LC-MS/MS

Position-Specific 2H Label for Flux Analysis

The site-specific incorporation of deuterium at the C-2 position of D-Fructose-d-2 results in a distinct, single 2H NMR signal. This contrasts sharply with perdeuterated analogs (e.g., D-Fructose-d7), which produce a complex, overlapping set of signals from multiple deuterated sites [1]. The simplified 2H NMR spectrum of D-Fructose-d-2 facilitates the unambiguous tracking of deuterium retention or loss through specific enzymatic steps, particularly those involving the C-2 position (e.g., phosphoglucoisomerase-mediated isomerization) [2]. This allows for direct quantification of metabolic flux at a specific reaction node without the need for complex isotopomer spectral deconvolution required for uniformly labeled tracers.

2H NMR Signal
Class-level
Single, interpretable signal Complex multiplets (d7)
Reported to simplify C-2 metabolic flux analysis.
Class-level; verify spectral data with sample.
Metabolic Flux Analysis NMR Spectroscopy Isotopomer Analysis

High Purity Specification for Reproducibility

Commercial vendors, such as InvivoChem, specify a purity of ≥98% for D-Fructose-d-2, a benchmark that encompasses both chemical and isotopic purity . This specification is a critical differentiator from research-grade, non-certified in-house syntheses or alternative labeled compounds where purity may be lower or undefined. A purity of ≥98% is essential for ensuring that experimental outcomes are driven by the labeled tracer and not by unlabeled contaminants or side products [1]. This high level of purity is a prerequisite for reproducible metabolic flux studies and for minimizing variability in quantitative bioanalysis.

Purity Specification
Specification review
≥98% Chemical & isotopic purity
Reported purity may support reproducible flux studies.
Specification review; verify certificate of analysis.
Quality Control Reproducibility Stable Isotope Tracer

D-Fructose-d-2 Procurement Scenarios


Endogenous Fructose Quantification

When absolute quantification of endogenous D-fructose is required in complex biological matrices (e.g., plasma, cell lysates, tissue homogenates) via LC-MS/MS, D-Fructose-d-2 serves as an ideal internal standard [1]. Its +1 Da mass shift provides a distinct signal for quantification while its near-identical physicochemical properties to the native analyte ensure it corrects for matrix effects and sample preparation losses, leading to higher accuracy and precision in the analytical method [2].

C-2 Fructose Metabolism by 2H NMR

For researchers investigating the metabolic fate of the C-2 carbon of fructose, D-Fructose-d-2 is the preferred tracer. The single 2H label simplifies 2H NMR spectra, enabling the direct observation of deuterium retention or loss during enzymatic steps, such as the phosphoglucoisomerase-catalyzed interconversion of fructose-6-phosphate and glucose-6-phosphate [1]. This provides a more straightforward and quantitative readout of metabolic flux at this specific carbon position compared to uniformly labeled analogs.

Metabolic Flux Analysis in Cells & Tissues

In cell culture or tissue perfusion studies aimed at quantifying fructose utilization pathways, D-Fructose-d-2 can be used as a metabolic tracer. Its defined isotopic purity and single-label design allow for the unambiguous tracking of fructose-derived carbon through glycolysis, gluconeogenesis, or the pentose phosphate pathway when analyzed by MS or NMR [1]. This enables the calculation of pathway fluxes and the assessment of metabolic changes in response to genetic or pharmacological interventions.

Fructose Assay Development & Validation

During the development and validation of new analytical methods for fructose detection and quantification (e.g., in food chemistry, clinical chemistry, or bioprocess monitoring), D-Fructose-d-2 is essential. It is used to establish assay linearity, accuracy, precision, and recovery by serving as a stable and well-defined internal standard or a calibrator for constructing standard curves [1].

Application
Selection Property
Validation Focus
Endogenous fructose quantification in research matrices
Co-eluting ISTD for matrix-effect correction
Method accuracy and precision in target matrix
C-2 fructose metabolism tracing by 2H NMR
Single, interpretable 2H signal at C-2 position
Spectral interpretation and flux calculation at C-2
Metabolic flux analysis in cell and tissue models
Defined isotopic purity and single-label design
Pathway flux calculation and model response assessment
Fructose assay development and validation
Reported purity and isotopic enrichment
Assay performance across research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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